Rhenium hexafluoride

Descripción general

Descripción

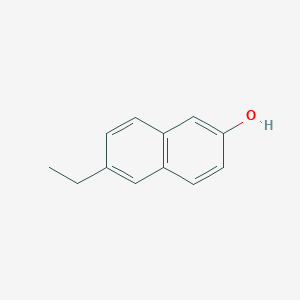

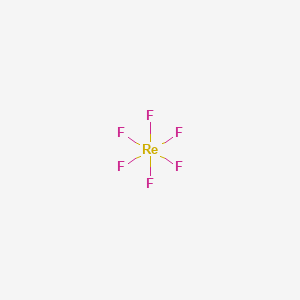

Rhenium hexafluoride, also known as rhenium (VI) fluoride (ReF6), is a compound of rhenium and fluorine and one of the seventeen known binary hexafluorides . It is a liquid at room temperature and freezes into a yellow solid at 18.5 °C . The boiling point is 33.7 °C .

Synthesis Analysis

Rhenium hexafluoride is synthesized by combining rhenium heptafluoride with additional rhenium metal at 300 °C in a pressure vessel . Two products of synthesis were obtained: synthesis product at a fluorination temperature of 300°C, synthesis product at a fluorination temperature of 600°C .Molecular Structure Analysis

The solid structure of Rhenium hexafluoride measured at -140 °C is orthorhombic space group Pnma . Lattice parameters are a = 9.417 Å, b = 8.570 Å, and c = 4.965 Å . The ReF6 molecule itself has octahedral molecular geometry .Chemical Reactions Analysis

Rhenium hexafluoride is a Lewis acid and strong oxidant . It adducts potassium fluoride and oxidizes nitric oxide to nitrosyl . Gaseous rhenium hexafluoride reacts with hydrogen as follows: ReF6(g) + 3H2(g) → Re(s) + 6HF(g) .Physical And Chemical Properties Analysis

Rhenium hexafluoride has a molar mass of 300.20 g/mol . It appears as a liquid or yellow crystalline solid . Its density is 4.94g/mL . The melting point is 18.5 °C and the boiling point is 33.7 °C . The Re–F bond length is 1.823 Å .Aplicaciones Científicas De Investigación

Electronics and Semiconductor Industries

Rhenium hexafluoride is utilized in the electronics, semiconductor, and laser industries. It serves as a substrate for rhenium or rhenium alloy films, a crucial component in these sectors (Meshri, 2000).

Catalysis in Petrochemical Industry

Rhenium, particularly in the form of rhenium-nickel alloys, is a significant material in the petrochemical industry. Improvements in its high-temperature performance in humid air, a limitation due to the formation of rhenium heptoxide, are being researched through the incorporation of iridium into Re deposits (Sagiv, Eliaz & Gileadi, 2013).

Study of Rhenium Production Process

The production process of rhenium, involving the reduction of rhenium hexafluoride with hydrogen, has been studied to understand the structure of various rhenium precipitates and their microhardness after deposition and annealing (Vybyvanets et al., 2016).

Supply and Recycling of Rhenium

Assessment of supply interruption, recycling, processing sources, and technologies related to rhenium is critical for ensuring sustainable access to this metal. Research focuses on secondary sources, historical cost, supply interruption indicators, and opportunities for recovering and reusing existing rhenium stocks (Kesieme, Chrysanthou & Catulli, 2019).

Photochemistry and Photophysics

Advances in the photochemistry of rhenium complexes have significant applications in supramolecular chemistry, carbon dioxide reduction, bioinorganic chemistry, sensors, and light-emitting devices (Kirgan, Sullivan & Rillema, 2007).

Neutron Capture and Transmission Measurements

Research on neutron interactions with rhenium, particularly its isotopes 185Re and 187Re, is crucial for nuclear reactor applications. This involves studying neutron capture and transmission using time-of-flight techniques to derive resonance parameters and their implications (Epping et al., 2017).

Rhenium in Radiopharmaceuticals

Rhenium's coordination chemistry is vital due to the applications of its isotopes, 186/188Re, as therapeutic agents in nuclear medicine. The development of stable complexes of rhenium in suitable oxidation states is a focus area for creating effective radiopharmaceuticals (Gerber & Schoultz, 2016).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

hexafluororhenium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6FH.Re/h6*1H;/q;;;;;;+6/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUCDNKHFHNORTO-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[Re](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F6Re | |

| Record name | rhenium hexafluoride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Rhenium_hexafluoride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8064931 | |

| Record name | Rhenium fluoride (ReF6), (OC-6-11)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.197 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow solid or liquid or colorless gas; Highly hygroscopic; Produces bluish vapor on exposure with air, turning liquid dark purple; mp = 18.5 deg C; [Merck Index] Yellow liquid; mp = 18.8 deg C; [MSDSonline] | |

| Record name | Rhenium hexafluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8677 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Rhenium hexafluoride | |

CAS RN |

10049-17-9 | |

| Record name | Rhenium fluoride (ReF6), (OC-6-11)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10049-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhenium hexafluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010049179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rhenium fluoride (ReF6), (OC-6-11)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Rhenium fluoride (ReF6), (OC-6-11)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rhenium hexafluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.144 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(E,2S)-2-hydroxy-7-methoxy-4,7-dioxohept-5-enyl] benzoate](/img/structure/B158419.png)

![[(1R,2R)-2-(Aminomethyl)cyclobutyl]methylamine](/img/structure/B158434.png)